molecular formula C6H15NO B126090 D-Leucinol CAS No. 53448-09-2

D-Leucinol

Cat. No.: B126090
CAS No.: 53448-09-2
M. Wt: 117.19 g/mol
InChI Key: VPSSPAXIFBTOHY-ZCFIWIBFSA-N
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Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

D-Leucinol can be synthesized through several methods. One common approach involves the reduction of leucine derivatives. For instance, the reduction of N-tert-butoxycarbonyl-L-leucinal using lithium aluminum hydride in anhydrous ethyl ether at low temperatures yields this compound . Another method involves the condensation of functionalized nitriles with amino alcohols in the presence of a Lewis or Bronsted acid catalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of metal catalysts and specific reaction environments to facilitate the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions

D-Leucinol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate for oxidation reactions and reducing agents like lithium aluminum hydride for reduction reactions. Substitution reactions often involve the use of halogenating agents or other nucleophiles under controlled conditions .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield aldehydes or ketones, while reduction reactions can produce simpler alcohols .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to D-Leucinol include:

Uniqueness

This compound is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. This chiral specificity makes it valuable in asymmetric synthesis and as a chiral auxiliary in various chemical reactions .

Properties

IUPAC Name

(2R)-2-amino-4-methylpentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO/c1-5(2)3-6(7)4-8/h5-6,8H,3-4,7H2,1-2H3/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPSSPAXIFBTOHY-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H](CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101044482
Record name (2R)-2-Amino-4-methyl-1-pentanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101044482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53448-09-2
Record name (2R)-2-Amino-4-methyl-1-pentanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101044482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name D(-)-Leucinol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is D-Leucinol used in the development of pharmaceuticals?

A1: this compound serves as a key starting material in the synthesis of various pharmaceutical compounds. For instance, it plays a crucial role in creating a potent CX3CR1 antagonist, a potential treatment for multiple sclerosis []. This antagonist is labeled with different isotopes (e.g., [2′-14C], [3′, 5′-3H], [1-14C], and [4-14C]) to facilitate research and development. These labeled forms enable scientists to track the drug's distribution and metabolism within the body, crucial for understanding its efficacy and safety [].

Q2: Can this compound be used to create catalysts for chemical reactions?

A2: Yes, this compound can be used to synthesize chiral metal complexes that exhibit catalytic properties. For example, reacting D-(+)-leucinol with nickel(II) chloride or L-(-)-leucinol with cobalt(II) acetate tetrahydrate yields complexes capable of catalyzing the Henry reaction []. This reaction is essential for forming carbon-carbon bonds, highlighting this compound's versatility in organic synthesis.

Q3: Are there any studies on the structural properties of compounds derived from this compound?

A3: Yes, researchers have characterized the structure of compounds incorporating this compound. One example is a chiral zinc-nitrogen coordination compound synthesized using this compound and hexahydropyridinepropionitrile []. This compound, characterized using single-crystal X-ray diffraction, demonstrated catalytic activity in the nitrile silylation of benzaldehyde []. Such structural studies provide insights into the compound's properties and potential applications.

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